molecular formula C14H10Cl2N2O4 B14949783 4-chloro-N-(5-chloro-2-methoxyphenyl)-3-nitrobenzamide

4-chloro-N-(5-chloro-2-methoxyphenyl)-3-nitrobenzamide

Cat. No.: B14949783
M. Wt: 341.1 g/mol
InChI Key: KPUDIXQZXQOLQS-UHFFFAOYSA-N
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Description

4-chloro-N-(5-chloro-2-methoxyphenyl)-3-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of chloro, methoxy, and nitro functional groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(5-chloro-2-methoxyphenyl)-3-nitrobenzamide typically involves the following steps:

    Nitration: The introduction of the nitro group into the benzene ring is achieved through nitration. This involves treating the benzene derivative with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Chlorination: The chloro groups are introduced via chlorination reactions, which can be carried out using reagents such as thionyl chloride or phosphorus pentachloride.

    Methoxylation: The methoxy group is introduced through a methoxylation reaction, often using methanol in the presence of a catalyst.

    Amidation: The final step involves the formation of the benzamide by reacting the intermediate compound with an amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(5-chloro-2-methoxyphenyl)-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and nitro groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or phenols.

Scientific Research Applications

4-chloro-N-(5-chloro-2-methoxyphenyl)-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-(5-chloro-2-methoxyphenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-methoxy-N-(4-methoxyphenyl)benzamide
  • 2-chloro-N-(4-methoxyphenyl)-5-(methylthio)benzamide
  • 3-chloro-4-methoxy-N-(3-methoxyphenyl)benzamide

Uniqueness

4-chloro-N-(5-chloro-2-methoxyphenyl)-3-nitrobenzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of chloro, methoxy, and nitro groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C14H10Cl2N2O4

Molecular Weight

341.1 g/mol

IUPAC Name

4-chloro-N-(5-chloro-2-methoxyphenyl)-3-nitrobenzamide

InChI

InChI=1S/C14H10Cl2N2O4/c1-22-13-5-3-9(15)7-11(13)17-14(19)8-2-4-10(16)12(6-8)18(20)21/h2-7H,1H3,(H,17,19)

InChI Key

KPUDIXQZXQOLQS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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